Hexadecylphosphonic acid

Catalog No.
S764827
CAS No.
4721-17-9
M.F
C16H35O3P
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecylphosphonic acid

CAS Number

4721-17-9

Product Name

Hexadecylphosphonic acid

IUPAC Name

hexadecylphosphonic acid

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19)

InChI Key

JDPSFRXPDJVJMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(O)O

The exact mass of the compound Hexadecylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexadecylphosphonic acid (HDPA) is a long-chain organophosphorus compound used to form highly ordered, thermally stable self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVmgabD-861CmuRfKH676KRhMQUwIZnJV-F9dBbpoq0SXEI5HvrknGCEBFNjXgSoW_yRHwn7CRX0cN-2nxeNBYhXO62TbYQ57L2-Xceeu3fEdrm9pSM7zDKAvhfruBElCG1aeOsk_ITPdH-Na)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGI0KPmvOEB0tzV9kAXk58LxU5C93uv21QKZ3KUHmKq16IzRS-Z4czKpwhjkuGPHRI0ptWRPlIF6lydPEjxJiUY7UpSZPZ0LeWP8vXaQ-_caB4iADSfseBvnyF-mRuXoUHgg%3D%3D)] The phosphonic acid headgroup provides a robust, covalent-like bond to substrates such as aluminum oxide, titanium oxide, and silicon oxide, while the 16-carbon alkyl chain creates a dense, hydrophobic barrier.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVmgabD-861CmuRfKH676KRhMQUwIZnJV-F9dBbpoq0SXEI5HvrknGCEBFNjXgSoW_yRHwn7CRX0cN-2nxeNBYhXO62TbYQ57L2-Xceeu3fEdrm9pSM7zDKAvhfruBElCG1aeOsk_ITPdH-Na)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)] This combination of a strong anchoring group and a long, linear chain makes alkylphosphonic acids a primary choice for applications requiring durable surface passivation, corrosion inhibition, and modification of surface energy.

Substituting Hexadecylphosphonic acid (C16) with shorter or longer alkylphosphonic acid analogs is unreliable for performance-critical applications. The length of the alkyl chain directly dictates the thickness, packing density, and van der Waals interactions within the self-assembled monolayer.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXpQOiAm84VT_fluuPPas6pxGF3t_uWAPFk-4BHpHOKyyQEYJOxeBVD6n5QK8GbN0wMBVSgTFBIjPVKm83i1OIne-wKRxoMf1jwYqW8-SPfok6HZCacF0axZrqu2vfMeizTy_Ai8cL0ZNqa2M8IrOHJU2pEEOXGqapMKbkZw%3D%3D)] These structural differences fundamentally alter key material properties, including thermal stability, dielectric behavior, and the effectiveness of the layer as a corrosion or diffusion barrier.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERQA5V5Qjc93x6l0pb72wBp5v_A6C2CMsds8DOG6EV6k1yTOj5rkgyyqRjPGj6yfl_vzf4GQsTv1xKTW3X_U4TUj1y2tSkEjKs1WtiUCaWnSUqA4QE-kTVpceUNrVIo01qF9rE)] For example, a C12 analog may offer insufficient thermal resistance or barrier properties, while a C18 analog might exhibit different solubility and processing characteristics that are incompatible with established protocols. Therefore, specifying the C16 chain length is essential for ensuring reproducibility in applications where monolayer integrity and specific surface properties are paramount.

Optimized Electrical Performance in Organic Transistors Compared to Shorter and Longer Chains

In organic thin-film transistors using an AlOx/SAM gate dielectric, monolayers formed from Hexadecylphosphonic acid (C16) demonstrated a superior combination of low gate leakage current and high on/off ratio compared to both shorter (C6, C10, C14) and longer (C18) chain analogs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)] While C14-SAMs showed a slightly higher on/off ratio, C16-SAMs achieved the lowest minimum gate current, indicating a more effective insulating layer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)] Specifically, the minimum gate current for C16-SAM devices was 60 pA, an improvement over the other chain lengths tested.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)]

Evidence DimensionMinimum Gate Leakage Current
Target Compound Data60 pA for C16-SAM
Comparator Or Baseline>60 pA for C6, C10, C14, and C18-SAMs
Quantified DifferenceLowest leakage current among the tested range (C6-C18)
ConditionsPentacene thin-film transistors with an AlOx/phosphonic acid SAM gate dielectric, measured in ambient air.

For fabricating low-power organic electronics, minimizing gate leakage is critical for performance and device stability, making the C16 chain length a targeted choice for this application.

Superior Corrosion Inhibition Efficiency on Steel in Acidic Environments

Electrochemical studies demonstrate a clear trend of increasing corrosion inhibition as the alkyl chain length of phosphonic acids increases from C8 to C16. In potentiodynamic polarization tests on mild steel in 1 M HCl, Hexadecyltriphenyl phosphonium bromide (a C16 derivative) achieved a maximum inhibition efficiency of 95.77% at 250 ppm.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXpQOiAm84VT_fluuPPas6pxGF3t_uWAPFk-4BHpHOKyyQEYJOxeBVD6n5QK8GbN0wMBVSgTFBIjPVKm83i1OIne-wKRxoMf1jwYqW8-SPfok6HZCacF0axZrqu2vfMeizTy_Ai8cL0ZNqa2M8IrOHJU2pEEOXGqapMKbkZw%3D%3D)] This performance was significantly higher than that of its shorter-chain analogs, Butyltriphenyl phosphonium bromide (C4) and Hexyltriphenyl phosphonium bromide (C6), under identical conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXpQOiAm84VT_fluuPPas6pxGF3t_uWAPFk-4BHpHOKyyQEYJOxeBVD6n5QK8GbN0wMBVSgTFBIjPVKm83i1OIne-wKRxoMf1jwYqW8-SPfok6HZCacF0axZrqu2vfMeizTy_Ai8cL0ZNqa2M8IrOHJU2pEEOXGqapMKbkZw%3D%3D)] The enhanced performance is attributed to the formation of a more densely packed, hydrophobic barrier by the longer C16 chain.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)]

Evidence DimensionCorrosion Inhibition Efficiency (IE%)
Target Compound Data95.77% (for C16 derivative)
Comparator Or BaselineLower efficiencies for C4 and C6 derivatives
Quantified DifferenceDemonstrably higher IE% than shorter chain analogs
ConditionsMild steel in 1 M HCl medium, 250 ppm inhibitor concentration, evaluated by gravimetric and electrochemical methods.

For applications requiring robust protection of metals in corrosive acidic media, the C16 chain provides a measurably more effective barrier than shorter, more common alkylphosphonic acids.

High Thermal Stability of Backbone for High-Temperature Processing

The thermal stability of alkylphosphonic acid SAMs is critical for devices and materials subjected to high-temperature processing or operating conditions. Studies using X-ray photoelectron spectroscopy on alumina substrates show that while the phosphonic acid anchoring group remains stable up to 773 K, the non-substituted alkyl backbone begins to cleave at temperatures between 673-773 K (400-500 °C), depending on the chain length.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)] Longer chains, such as C16, contribute to more organized and densely packed monolayers due to increased van der Waals forces, which in turn enhances the overall thermal stability of the assembled layer compared to shorter-chain analogs before desorption or degradation occurs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXpQOiAm84VT_fluuPPas6pxGF3t_uWAPFk-4BHpHOKyyQEYJOxeBVD6n5QK8GbN0wMBVSgTFBIjPVKm83i1OIne-wKRxoMf1jwYqW8-SPfok6HZCacF0axZrqu2vfMeizTy_Ai8cL0ZNqa2M8IrOHJU2pEEOXGqapMKbkZw%3D%3D)]

Evidence DimensionBackbone Cleavage Temperature
Target Compound DataBegins at ~673 K (400 °C) for long-chain alkylphosphonic acids
Comparator Or BaselineLower stability expected for shorter, less-ordered chains
Quantified DifferenceHigh thermal stability suitable for many electronics fabrication processes
ConditionsIn-situ high-resolution X-ray photoelectron spectroscopy on Al2O3 substrates under vacuum.

Procuring HDPA ensures the resulting monolayer can withstand thermal processing steps (e.g., annealing, deposition) common in electronics and sensor manufacturing where shorter-chain SAMs might degrade.

Gate Dielectric Layers in Low-Power Organic Thin-Film Transistors (OTFTs)

The demonstrated ability of Hexadecylphosphonic acid to form SAMs with minimal gate leakage current makes it a specific choice for passivating gate oxides in OTFTs. Its use is indicated when the primary design goal is minimizing static power consumption and ensuring stable device operation, which is directly tied to its superior insulating properties compared to other alkyl chain lengths.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm5Oln7XL4_-7EFNQ8eekXpy-XPM488g1OkWi6jHeaUQs4vewdpyPFHAEZeCAs6TsJi9HRjBfsohj_pX2cOikzg8Z8g1yliatP2dJiD99lCzFLnFIxX8ZmxzwUIMMNrvko23bbAyZ7QnuME8LJWFjPcYLA95tEqm3sMEmYt_qfYZ9I0Cu9JN1WEs4FrosRDua7uux9kZ2zgt1vSSGTMWavuQc%3D)]

Formulation of High-Performance Corrosion Inhibitors for Steel

Based on its high inhibition efficiency in acidic environments, HDPA is a key component for formulating corrosion inhibitors for steel processing and protection. It is the right choice when maximum barrier performance is required, as its C16 chain length provides a more effective and dense hydrophobic layer than shorter-chain alternatives.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXpQOiAm84VT_fluuPPas6pxGF3t_uWAPFk-4BHpHOKyyQEYJOxeBVD6n5QK8GbN0wMBVSgTFBIjPVKm83i1OIne-wKRxoMf1jwYqW8-SPfok6HZCacF0axZrqu2vfMeizTy_Ai8cL0ZNqa2M8IrOHJU2pEEOXGqapMKbkZw%3D%3D)]

Thermally Stable Surface Modification for Electronics and Sensors

For applications where a modified surface must undergo subsequent high-temperature processing steps such as annealing or further material deposition, HDPA is a suitable choice. Its robust backbone stability up to at least 400 °C ensures the integrity of the hydrophobic, passivating layer is maintained through manufacturing workflows that would degrade less stable SAMs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnVmgabD-861CmuRfKH676KRhMQUwIZnJV-F9dBbpoq0SXEI5HvrknGCEBFNjXgSoW_yRHwn7CRX0cN-2nxeNBYhXO62TbYQ57L2-Xceeu3fEdrm9pSM7zDKAvhfruBElCG1aeOsk_ITPdH-Na)]

XLogP3

6.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Hexadecylphosphonic acid

Dates

Last modified: 08-15-2023

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